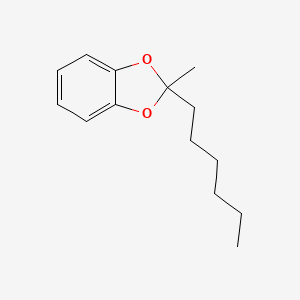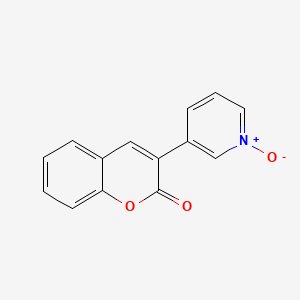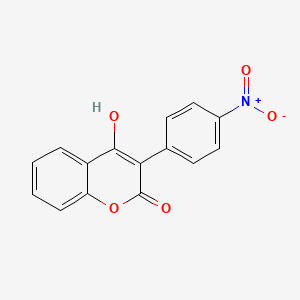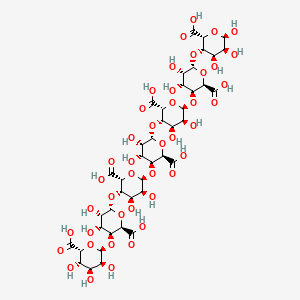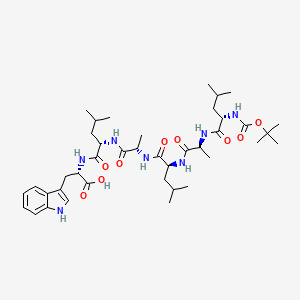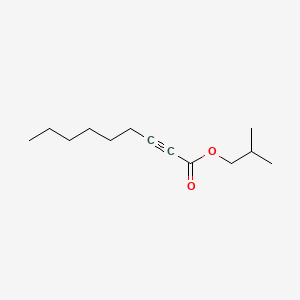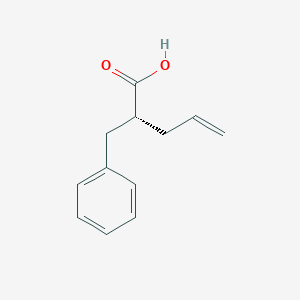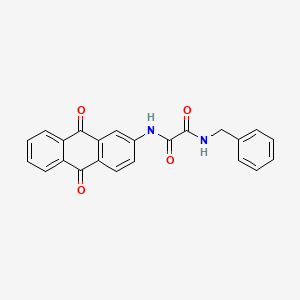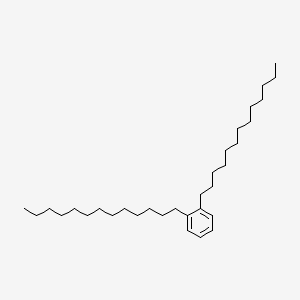
Ditridecylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditridecylbenzene, also known as 1,2-ditridecylbenzene, is an organic compound with the molecular formula C32H58. It consists of a benzene ring substituted with two tridecyl groups at the 1 and 2 positions. This compound is characterized by its high molecular weight and hydrophobic nature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ditridecylbenzene can be synthesized through the alkylation of benzene with tridecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
C6H6+2C13H27ClAlCl3C6H4(C13H27)2+2HCl
Industrial Production Methods
Industrial production of this compound involves similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Ditridecylbenzene primarily undergoes substitution reactions typical of aromatic compounds. These include electrophilic aromatic substitution (EAS) reactions such as nitration, sulfonation, and halogenation. Due to the bulky tridecyl groups, the reactivity of the benzene ring is somewhat reduced compared to unsubstituted benzene .
Common Reagents and Conditions
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Sulfonation: Sulfur trioxide (SO3) or concentrated sulfuric acid.
Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like FeCl3.
Major Products
The major products of these reactions are the corresponding nitro, sulfonic acid, and halogenated derivatives of this compound. For example, nitration yields 1,2-ditridecyl-4-nitrobenzene .
Applications De Recherche Scientifique
Ditridecylbenzene finds applications in various fields due to its unique properties:
Chemistry: Used as a hydrophobic solvent and in the synthesis of other complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Medicine: Explored for its role in creating biocompatible materials.
Industry: Utilized in the production of lubricants, plasticizers, and as an additive in polymers to enhance their properties
Mécanisme D'action
The mechanism of action of ditridecylbenzene in various applications is primarily due to its hydrophobic interactions. In drug delivery, for instance, it can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The benzene ring provides a stable aromatic core, while the tridecyl groups offer flexibility and hydrophobicity, facilitating interactions with lipid membranes and other hydrophobic environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dioctylbenzene: Similar structure but with octyl groups instead of tridecyl groups.
Didodecylbenzene: Contains dodecyl groups.
Dihexadecylbenzene: Substituted with hexadecyl groups.
Uniqueness
Ditridecylbenzene is unique due to the length of its alkyl chains, which imparts distinct physical and chemical properties. Compared to dioctylbenzene and didodecylbenzene, this compound has higher hydrophobicity and a larger molecular size, making it more suitable for specific industrial and research applications .
Propriétés
Numéro CAS |
85578-62-7 |
|---|---|
Formule moléculaire |
C32H58 |
Poids moléculaire |
442.8 g/mol |
Nom IUPAC |
1,2-di(tridecyl)benzene |
InChI |
InChI=1S/C32H58/c1-3-5-7-9-11-13-15-17-19-21-23-27-31-29-25-26-30-32(31)28-24-22-20-18-16-14-12-10-8-6-4-2/h25-26,29-30H,3-24,27-28H2,1-2H3 |
Clé InChI |
PODLNLIJRFYBJK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC1=CC=CC=C1CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



